molecular formula C18H20N4O2S B5493124 N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide

货号 B5493124
分子量: 356.4 g/mol
InChI 键: STEWEQZJGMGFKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is expressed in platelets, where it plays a crucial role in platelet aggregation and thrombus formation. MRS2500 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.

作用机制

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide is a selective antagonist of the P2Y1 receptor, which is activated by ADP. The binding of ADP to the P2Y1 receptor triggers a signaling cascade that leads to platelet aggregation and thrombus formation. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide binds to the P2Y1 receptor and blocks the binding of ADP, thereby inhibiting the signaling cascade and preventing platelet aggregation.
Biochemical and Physiological Effects:
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo. In a study on rats, N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide was found to significantly reduce the size and weight of thrombi formed in the carotid artery after endothelial injury. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has also been shown to reduce infarct size and improve neurological function in a rat model of stroke.

实验室实验的优点和局限性

The advantages of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide in lab experiments include its selectivity for the P2Y1 receptor and its ability to inhibit platelet aggregation. However, the limitations of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide include its relatively low potency and its potential off-target effects.

未来方向

There are several future directions for the research on N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that could be used in clinical settings. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide on platelet aggregation and thrombus formation.

合成方法

The synthesis of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide involves several steps. The starting material is 4-methylbenzonitrile, which is first converted to 4-methylphenylacetic acid. This acid is then reacted with 2-amino-4,5-dicyanoimidazole to form the imidazole derivative. The pyridine derivative is synthesized separately by reacting 2-bromopyridine with 2-cyanopyridine. The two derivatives are then coupled using a palladium-catalyzed cross-coupling reaction. The final product is obtained by reacting the coupled derivative with ethanesulfonyl chloride.

科学研究应用

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. The P2Y1 receptor plays a crucial role in platelet aggregation and thrombus formation, which are key processes in the pathogenesis of these diseases. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo, suggesting that it could be a promising therapeutic agent for the treatment of cardiovascular diseases.

属性

IUPAC Name

N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-3-25(23,24)20-12-16-21-17(14-9-7-13(2)8-10-14)18(22-16)15-6-4-5-11-19-15/h4-11,20H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEWEQZJGMGFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=C(N1)C2=CC=CC=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。